The C-Terminal Octapeptide of C3a: An In-Depth Technical Guide to the Function of C3a (70-77) TFA in the Complement System
The C-Terminal Octapeptide of C3a: An In-Depth Technical Guide to the Function of C3a (70-77) TFA in the Complement System
For Immediate Release
This technical guide provides a comprehensive overview of the function and characteristics of C3a (70-77) TFA, a synthetic octapeptide corresponding to the C-terminal fragment of the complement component C3a. This document is intended for researchers, scientists, and drug development professionals engaged in studies of the complement system, inflammation, and immunology.
Introduction to C3a and the Complement System
The complement system is a critical component of the innate immune system, playing a pivotal role in host defense against pathogens and in the inflammatory response. Activation of the complement cascade leads to the generation of several biologically active fragments, including the anaphylatoxin C3a. C3a is a 77-amino acid polypeptide that exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on various immune and non-immune cells.[1] The C-terminal region of C3a is crucial for its biological activity.
C3a (70-77) TFA: A Synthetic Agonist of the C3a Receptor
C3a (70-77) TFA is a synthetic octapeptide with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, formulated as a trifluoroacetate (TFA) salt.[2] It represents the C-terminal active site of the full-length C3a molecule. As a C3aR agonist, C3a (70-77) TFA mimics the biological activities of native C3a, albeit with a lower potency, generally estimated to be 1-2% of the full-length protein.[2][3][4] Its primary function is to activate the C3a receptor, thereby initiating a cascade of intracellular signaling events that lead to various physiological responses.
Quantitative Bioactivity Data
The biological activity of C3a (70-77) TFA has been characterized in several functional assays. The following table summarizes the available quantitative data, providing a comparative overview of its potency.
| Assay Type | Cell/Tissue Type | Parameter | Value (M) | Reference |
| Inhibition of Leukocyte Inhibitory Factor (LIF) Generation | Human Mononuclear Leukocytes | IC50 | > 1 x 10⁻⁷ | [2][5] |
| Guinea Pig Ileum Contraction | Guinea Pig Ileum | - | - | [2] |
| Histamine Release | Rat Mast Cells | - | - | [2][6] |
| Vascular Permeability | Human Skin | - | - | [2] |
Note: Specific EC50/IC50 values for C3a (70-77) TFA are not consistently reported across the literature. The table reflects the concentrations at which significant biological effects were observed.
C3a Receptor Signaling Pathway
Activation of the C3a receptor by C3a (70-77) TFA initiates a series of intracellular signaling events. The C3aR primarily couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This initial event triggers a cascade involving the activation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[7] A key downstream effect of C3aR activation is the mobilization of intracellular calcium.[9]
Key Biological Functions and Experimental Workflows
C3a (70-77) TFA elicits a range of biological responses that are central to inflammation and immune modulation.
Induction of Mast Cell Degranulation and Histamine Release
C3a (70-77) TFA is a potent secretagogue for mast cells, inducing the release of histamine and other inflammatory mediators.[2][6] This activity contributes to the classic signs of inflammation, including increased vascular permeability and vasodilation.
Experimental Protocol: Histamine Release Assay from Rat Mast Cells
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Mast Cell Isolation: Peritoneal mast cells are isolated from rats by peritoneal lavage with a suitable buffer (e.g., Hanks' balanced salt solution). The cells are then purified by density gradient centrifugation.
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Cell Suspension: The purified mast cells are washed and resuspended in a buffered salt solution containing calcium and other essential ions.
-
Stimulation: The mast cell suspension is incubated with varying concentrations of C3a (70-77) TFA at 37°C for a defined period (e.g., 15-30 minutes).
-
Histamine Measurement: The reaction is stopped by centrifugation at a low temperature. The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is determined using a sensitive method such as the o-phthalaldehyde (OPT) spectrofluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of histamine release is calculated as: (histamine in supernatant) / (histamine in supernatant + histamine in pellet) x 100.
Smooth Muscle Contraction
The peptide induces the contraction of smooth muscle, particularly in the guinea pig ileum, which is a classic model for studying anaphylatoxin activity.[2]
Experimental Protocol: Guinea Pig Ileum Contraction Assay
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Tissue Preparation: A segment of the terminal ileum is excised from a guinea pig and placed in a bath containing oxygenated Tyrode's solution at 37°C.
-
Mounting: The ileum segment is mounted in an organ bath under a resting tension, and its contractions are recorded using an isotonic transducer.
-
Stimulation: After an equilibration period, cumulative concentrations of C3a (70-77) TFA are added to the organ bath, and the resulting contractions are recorded.
-
Data Analysis: A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the C3a (70-77) TFA concentration. The EC50 value can then be determined.
Calcium Mobilization in Leukocytes
C3a (70-77) TFA triggers a rapid and transient increase in intracellular calcium concentration in various leukocytes, including neutrophils and eosinophils.[9][10] This calcium signal is a crucial second messenger in cell activation.
Experimental Protocol: Calcium Mobilization Assay in Human Neutrophils
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by dextran sedimentation.
-
Dye Loading: The isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubation in a physiological buffer.
-
Stimulation and Measurement: The dye-loaded cells are placed in a cuvette in a fluorometer. A baseline fluorescence is recorded, after which C3a (70-77) TFA is added, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak increase in fluorescence following stimulation is quantified to determine the magnitude of the calcium response.
Modulation of Lymphocyte Function
C3a (70-77) TFA has been shown to modulate lymphocyte function, notably by inhibiting the generation of Leukocyte Inhibitory Factor (LIF) from human mononuclear leukocytes.[2][5]
Experimental Protocol: Inhibition of LIF Generation Assay
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Mononuclear Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: The PBMCs are cultured in a suitable medium and stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen in the presence or absence of varying concentrations of C3a (70-77) TFA.
-
LIF Activity Assay: After an appropriate incubation period, the cell-free supernatants are collected. The LIF activity in the supernatants is assessed by measuring their ability to inhibit the migration of purified human polymorphonuclear leukocytes (PMNs) in an agarose microdroplet assay.
-
Data Analysis: The percentage inhibition of PMN migration is calculated for each condition, and the IC50 for the inhibition of LIF generation by C3a (70-77) TFA is determined.
Synthesis and Handling
C3a (70-77) TFA is synthesized by solid-phase peptide synthesis (SPPS), typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][12] The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is a lyophilized powder, which should be stored at -20°C or below. For experimental use, it is typically dissolved in a sterile aqueous buffer.
Conclusion
C3a (70-77) TFA serves as a valuable research tool for investigating the biological roles of the C3a/C3aR axis in the complement system. Its ability to specifically activate the C3a receptor allows for the detailed study of downstream signaling pathways and the physiological consequences of C3a-mediated inflammation and immune modulation. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible assessment of its biological activities. Further research into the structure-activity relationship of C3a and its analogues, including C3a (70-77), will continue to advance our understanding of the complement system and may lead to the development of novel therapeutics for inflammatory and autoimmune diseases.
References
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. C3a (70-77) TFA (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 4. c3a — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Release of histamine from rat mast cells by the complement peptides C3a and C5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 12. peptide.com [peptide.com]
